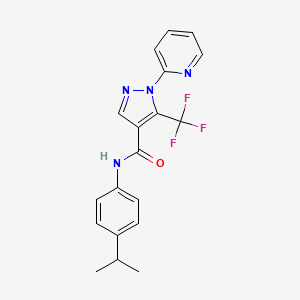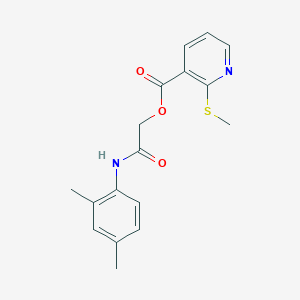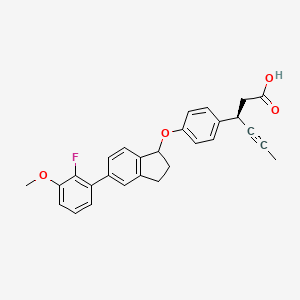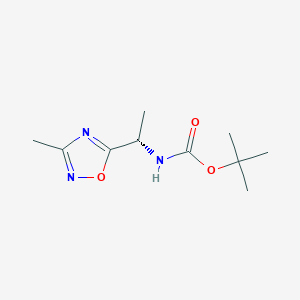
Bis(2-hexyldecyl) 9-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)heptadecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hexyldecyl) 9-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)heptadecanedioate is a complex organic compound that belongs to the class of cationic lipids. These compounds are known for their ability to form lipid nanoparticles, which are used in various biomedical applications, including drug delivery systems. The presence of pyrrolidine and carbamoyl groups in its structure enhances its reactivity and potential for forming stable complexes with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hexyldecyl) 9-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)heptadecanedioate involves multiple steps:
Formation of Heptadecanedioic Acid Derivative: The initial step involves the preparation of heptadecanedioic acid, which is then esterified with 2-hexyldecanol under acidic conditions to form the corresponding ester.
Introduction of Nonyl Group: The ester is then reacted with nonyl bromide in the presence of a base to introduce the nonyl group.
Formation of Carbamoyl Group: The resulting compound is then reacted with 3-(pyrrolidin-1-yl)propylamine to form the carbamoyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and amidation reactions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbamoyl group, converting it to an amine.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various ester and amide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Bis(2-hexyldecyl) 9-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)heptadecanedioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of stable complexes with metal ions, which can be used in catalysis and material science.
Biology
In biological research, this compound is used to form lipid nanoparticles for the delivery of nucleic acids, such as mRNA and siRNA. These nanoparticles protect the nucleic acids from degradation and facilitate their uptake by cells.
Medicine
In medicine, lipid nanoparticles containing this compound are used in gene therapy and vaccine delivery. The compound’s ability to form stable complexes with nucleic acids makes it an ideal candidate for delivering genetic material to target cells.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and personal care products
Wirkmechanismus
The mechanism of action of Bis(2-hexyldecyl) 9-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)heptadecanedioate involves its ability to form lipid nanoparticles. These nanoparticles encapsulate nucleic acids and protect them from enzymatic degradation. The pyrrolidine and carbamoyl groups enhance the compound’s ability to interact with cellular membranes, facilitating the uptake of the nanoparticles by cells. Once inside the cells, the nucleic acids are released, leading to the desired therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate
- Bis(2-hexyldecyl) 9-(nonyl(3-(dimethylamino)propyl)carbamoyl)heptadecanedioate
Uniqueness
Bis(2-hexyldecyl) 9-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)heptadecanedioate is unique due to the presence of the pyrrolidine group, which enhances its reactivity and ability to form stable complexes. This makes it more effective in forming lipid nanoparticles for drug delivery compared to similar compounds that lack the pyrrolidine group.
Eigenschaften
Molekularformel |
C66H128N2O5 |
|---|---|
Molekulargewicht |
1029.7 g/mol |
IUPAC-Name |
bis(2-hexyldecyl) 9-[nonyl(3-pyrrolidin-1-ylpropyl)carbamoyl]heptadecanedioate |
InChI |
InChI=1S/C66H128N2O5/c1-6-11-16-21-24-33-42-57-68(58-45-56-67-54-43-44-55-67)66(71)63(50-38-29-25-31-40-52-64(69)72-59-61(46-34-19-14-9-4)48-36-27-22-17-12-7-2)51-39-30-26-32-41-53-65(70)73-60-62(47-35-20-15-10-5)49-37-28-23-18-13-8-3/h61-63H,6-60H2,1-5H3 |
InChI-Schlüssel |
IVWUIIUCEXNMAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCN(CCCN1CCCC1)C(=O)C(CCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC)CCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-dimethyl-5-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B15281216.png)
![3-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B15281238.png)
![tert-Butyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B15281246.png)
![4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine](/img/structure/B15281251.png)
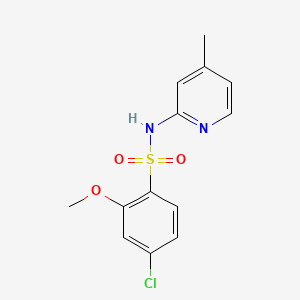
![Methyl 2-{2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]acetamido}acetate](/img/structure/B15281257.png)

![3-[(Methylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281261.png)

